molecular formula C9H14O4 B195815 1-Carboxycyclohexaneacetic Acid CAS No. 67950-95-2

1-Carboxycyclohexaneacetic Acid

Cat. No. B195815
CAS RN: 67950-95-2
M. Wt: 186.2 g/mol
InChI Key: SDAXMMUAZRUWNL-UHFFFAOYSA-N
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Description

1-Carboxycyclohexaneacetic Acid, also known as Gabapentin Impurity E or Gabapentin Related Compound E, is a potential impurity in commercial preparations of the antiepileptic gabapentin . It has also been used as a precursor in the synthesis of antagonists of the serotonin (5-HT) receptor subtype 5-HT 2A .


Synthesis Analysis

1-Carboxycyclohexaneacetic Acid has been used in the synthesis of antagonists of the serotonin (5-HT) receptor subtype 5-HT 2A . It has also been used in the conversion of high concentration of 1-cyanocyclohexylacetonitrile-to-1-cyanocyclohexaneacetic acid, an important intermediate of gabapentin .


Molecular Structure Analysis

The molecular formula of 1-Carboxycyclohexaneacetic Acid is C9H14O4 . Its molecular weight is 186.21 . The SMILES string representation of its structure is OC(CC1(C(O)=O)CCCCC1)=O .


Chemical Reactions Analysis

1-Carboxycyclohexaneacetic Acid has been involved in the hydrolysis of nitriles into corresponding carboxylic acids . A “super nitrilase mutant” of nitrilase with high activity, thermostability, and improved product tolerance from Acidovorax facilis ZJB09122 was characterized for this purpose .


Physical And Chemical Properties Analysis

1-Carboxycyclohexaneacetic Acid is a solid substance . It has a solubility of 20 mg/mL in DMF, 33 mg/mL in DMSO, 25 mg/mL in Ethanol, and 0.16 mg/mL in PBS (pH 7.2) .

Scientific Research Applications

Ethylene Biosynthesis and Plant Development

  • Ethylene Precursor in Plant Growth : 1-Aminocyclopropane-1-carboxylic acid (ACC), closely related to 1-carboxycyclohexaneacetic acid, plays a significant role as a direct precursor of ethylene in plants. This compound is crucial in regulating plant development and response to environmental cues (Polko & Kieber, 2019).
  • ACC Transport in Plants : The transportation of ACC throughout plants, both short and long distances, is pivotal for inducing ethylene responses, thereby influencing various vegetative and developmental processes (Vanderstraeten & Van Der Straeten, 2017).

Biochemical Synthesis and Catalysis

  • Enzymatic Production of Gabapentin : 1-Cyanocyclohexaneacetic acid, a compound structurally similar to 1-carboxycyclohexaneacetic acid, has been used in the enzymatic production of gabapentin, a pharmaceutical compound. Novel bioprocesses using amidase and nitrilase from different bacterial sources have been developed for this purpose (Zou et al., 2017); (Shen et al., 2020).
  • Nitrilase-Catalyzed Hydrolysis : Enhanced catalytic stability and reusability of nitrilase for hydrolysis of 1-cyanocycloalkaneacetonitrile, another related compound, have been studied, showing potential for industrial applications in the production of carboxylic acids (Xu et al., 2019).

Organic Chemistry and Materials Science

  • Building Blocks for Helical β-Peptides : Derivatives of trans-2-aminocyclohexanecarboxylic acid, structurally similar to 1-carboxycyclohexaneacetic acid, have been identified as important building blocks in the synthesis of helical β-peptides (Berkessel et al., 2002).
  • Photochemical Formation of Organic Acids : The ozonolysis of alkenes, including compounds structurally related to 1-carboxycyclohexaneacetic acid, has been studied to understand the formation of C5-C9 carboxylic acids under different conditions, providing insights into atmospheric chemistry (Orzechowska et al., 2005).

Safety And Hazards

The safety data sheet for 1-Carboxycyclohexaneacetic Acid indicates that it is not for human or veterinary use . More specific safety and hazard information is not available in the retrieved data.

Future Directions

The efficient process developed for the conversion of 1-cyanocyclohexylacetonitrile-to-1-cyanocyclohexaneacetic acid using a “super nitrilase mutant” has great potential for industrial application . This process could pave the way for the preparation of 1-cyanocyclohexaneacetic acid in the future .

properties

IUPAC Name

1-(carboxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXMMUAZRUWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218158
Record name 1-Carboxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carboxycyclohexaneacetic Acid

CAS RN

67950-95-2
Record name 1-Carboxycyclohexaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67950-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Carboxycyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(carboxymethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1-CARBOXYCYCLOHEXANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Stanetty - 1981 - pascal-francis.inist.fr
… III: INVESTIGATIONS OF DERIVATIVES OF 1-CARBOXYCYCLOHEXANEACETIC ACID … III: INVESTIGATIONS OF DERIVATIVES OF 1-CARBOXYCYCLOHEXANEACETIC ACID …
Number of citations: 1 pascal-francis.inist.fr
P STANETTY - 1981 - pascal-francis.inist.fr
… IV: SPIRO(BENZO (B) THIOPHENCYCLOHEXANES) FROM DERIVATIVES OF 1-CARBOXYCYCLOHEXANEACETIC ACID … IV: SPIRO(BENZO (B) THIOPHENCYCLOHEXANES) FROM DERIVATIVES OF 1-CARBOXYCYCLOHEXANEACETIC …
Number of citations: 0 pascal-francis.inist.fr
Z Xu, N Xiong, SP Zou, YX Liu, ZQ Liu, YP Xue… - Bioprocess and …, 2019 - Springer
… 1-CA and 1-carboxycyclohexaneacetic acid were separated by HPLC (Shimadzu LC-16 with a … No 1-carboxycyclohexaneacetic acid was detected in the reactions, which indicated there …
Number of citations: 14 link.springer.com
E Bein, M Sierra Olea, S Petersen… - Environmental …, 2023 - ACS Publications
… % purity), VLX (99.98% purity), carbamazepine (CBZ, 98% purity), and primidone (PRI, 98% purity) were purchased from Sigma-Aldrich, GBP TP186 (1-carboxycyclohexaneacetic acid, “…
Number of citations: 3 pubs.acs.org
Z Xu, T Cai, N Xiong, SP Zou, YP Xue… - Enzyme and microbial …, 2018 - Elsevier
… The concentration of 1-CA and 1-carboxycyclohexaneacetic acid was analyzed by HPLC using a XBridge BEH C 18 Column (130 Å, 5 μm, 4.6 mm × 250 mm, 1/pkg, Waters). The …
Number of citations: 31 www.sciencedirect.com
BG Moneta, SE Aita, E Barbaro, AL Capriotti… - Science of The Total …, 2023 - Elsevier
… only 9 compounds in common, namely isophthalic acid, tributylamine, azelaic acid, dodecyl sulfate, caffeic acid, nootkatone, 3-methylglutaric acid, 1-carboxycyclohexaneacetic acid, …
Number of citations: 1 www.sciencedirect.com
P Stanetty - Chemischer Informationsdienst, 1981 - Wiley Online Library
Number of citations: 1
P STANETTY - Chemischer Informationsdienst, 1981 - Wiley Online Library
Number of citations: 0

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